molecular formula C22H19N5O2 B2945253 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea CAS No. 942002-04-2

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

Cat. No.: B2945253
CAS No.: 942002-04-2
M. Wt: 385.427
InChI Key: RYVJLFJBXVEKBE-LHLOQNFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The safety and hazards associated with “1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea” would depend on its physical and chemical properties, as well as how it is handled and used. It’s always important to follow appropriate safety protocols when working with chemical substances .

Future Directions

The future directions for research on “1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea” would likely involve further exploration of its potential uses, particularly in the field of medicine. This could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Preparation Methods

The synthesis of 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea involves several steps. One common method includes the reaction of benzylamine with a quinazoline derivative under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea can be compared with other quinazoline derivatives such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea involves the condensation of 2-oxo-3-(pyridin-3-ylmethyl)quinazoline-4-carboxylic acid with benzylamine, followed by the reaction of the resulting intermediate with phosgene and subsequent treatment with urea.", "Starting Materials": ["2-oxo-3-(pyridin-3-ylmethyl)quinazoline-4-carboxylic acid", "benzylamine", "phosgene", "urea"], "Reaction": ["Step 1: Condensation of 2-oxo-3-(pyridin-3-ylmethyl)quinazoline-4-carboxylic acid with benzylamine in the presence of a coupling agent such as EDC or DCC to form the corresponding benzylamide intermediate.", "Step 2: Reaction of the benzylamide intermediate with phosgene to form the corresponding benzyl isocyanate intermediate.", "Step 3: Treatment of the benzyl isocyanate intermediate with urea in the presence of a base such as triethylamine to form the final product, 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea."] }

CAS No.

942002-04-2

Molecular Formula

C22H19N5O2

Molecular Weight

385.427

IUPAC Name

1-benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C22H19N5O2/c28-21(24-14-16-7-2-1-3-8-16)26-20-18-10-4-5-11-19(18)25-22(29)27(20)15-17-9-6-12-23-13-17/h1-13H,14-15H2,(H2,24,26,28)

InChI Key

RYVJLFJBXVEKBE-LHLOQNFPSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.